4-(Aminomethyl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODBGHUVYYWBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564827 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164646-07-5 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Conformational Analysis
Cis-Trans Isomerism in 4-(Aminomethyl)cyclohexan-1-ol
Like other 1,4-disubstituted cyclohexanes, this compound exists as a pair of geometric isomers: cis and trans. spcmc.ac.inlibretexts.org This isomerism arises from the relative spatial orientation of the hydroxyl and aminomethyl groups with respect to the plane of the cyclohexane (B81311) ring.
In the cis-isomer , both the hydroxyl group and the aminomethyl group are on the same side of the cyclohexane ring.
In the trans-isomer , the two functional groups are on opposite sides of the ring.
This difference in spatial arrangement gives rise to distinct physical properties for each isomer. The separation of these isomers can be achieved through methods like chromatography or selective crystallization. mdpi.com For instance, processes have been developed for related compounds, like tranexamic acid, to separate cis- and trans-isomers by taking advantage of differences in solubility and crystal formation. google.com Both isomers are achiral due to a plane of symmetry that passes through the C1 and C4 atoms, making them meso compounds. spcmc.ac.in
| Property Comparison of Isomers | Data |
| Isomer Type | Cis and Trans |
| Defining Feature | Relative orientation of -OH and -CH2NH2 groups |
| Chirality | Both isomers are achiral (meso) spcmc.ac.in |
| Separation Methods | Chromatography, Crystallization mdpi.comgoogle.com |
Conformational Preferences of the Cyclohexane Ring System
The cyclohexane ring is not planar and predominantly adopts a stable "chair" conformation to minimize angular and torsional strain. libretexts.org For a disubstituted cyclohexane like this compound, each geometric isomer (cis and trans) exists as an equilibrium of two interconverting chair conformations. The stability of these conformers is dictated by the steric strain arising from axial versus equatorial positions of the substituents. libretexts.orglibretexts.org
Substituents in the equatorial position are generally more stable than in the axial position due to minimized steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com The energetic cost of placing a substituent in the axial position is quantified by its "A-value." masterorganicchemistry.comwikipedia.org
Trans-isomer: The trans isomer can exist in two chair conformations: one with both the hydroxyl and aminomethyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable, as it avoids the substantial steric strain of 1,3-diaxial interactions present in the diaxial form. spcmc.ac.inlibretexts.org Therefore, trans-4-(aminomethyl)cyclohexan-1-ol exists almost exclusively in the diequatorial conformation.
Cis-isomer: The cis isomer exists as a mixture of two chair conformers that are energetically equivalent. spcmc.ac.in In either conformation, one substituent is in an axial position while the other is in an equatorial position. The ring rapidly flips between these two forms. spcmc.ac.inlibretexts.org The equilibrium position will favor the conformer where the bulkier group occupies the more stable equatorial position. libretexts.org
The relative bulk of the substituents is determined by their A-values, which represent the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org
| Substituent | Approximate A-value (kcal/mol) |
| Hydroxyl (-OH) | 0.87 masterorganicchemistry.commasterorganicchemistry.com |
| Aminomethyl (-CH2NH2) | ~1.7 (similar to a methyl group) masterorganicchemistry.comwikipedia.org |
Given that the aminomethyl group has a larger A-value, it is considered sterically bulkier than the hydroxyl group. Consequently, in the cis-isomer, the conformation where the aminomethyl group is equatorial and the hydroxyl group is axial would be slightly favored.
Enantiomeric Considerations in Derivatives
While this compound itself is achiral, its derivatives can be chiral. Chirality is introduced when a modification to the molecule breaks the internal plane of symmetry. spcmc.ac.in This can occur through several mechanisms, such as the introduction of another substituent at a different position on the ring.
For example, the synthesis of 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols creates molecules with two chiral centers, leading to cis-trans isomerism as well as enantiomers (D- and L-forms). google.com The separation of these stereoisomers is crucial as they often exhibit different biological activities. google.com
The closely related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), serves as a precursor for various derivatives. nih.govscialert.net Prodrugs of tranexamic acid, such as acyloxyalkyl carbamate (B1207046) derivatives, have been synthesized to improve its pharmacokinetic properties. google.com The synthesis of these more complex derivatives often involves stereoselective steps to produce a single desired enantiomer, leveraging enzymes like transaminases that can exhibit high enantioselectivity. researchgate.netresearchgate.net
Furthermore, the introduction of substituents can create new chiral centers. For instance, compounds like 1-(aminomethyl)-4,4-difluorocyclohexan-1-ol (B1518328) and 1-aminomethyl-3-trifluoromethylcyclohexan-1-ol are derivatives where the modification of the cyclohexane ring can lead to chiral structures depending on the substitution pattern. cymitquimica.comchemscene.com The antidepressant venlafaxine, which has a substituted cyclohexanol (B46403) moiety, is a chiral molecule marketed as a racemic mixture of its two enantiomers, each with distinct metabolic pathways. mdpi.com These examples highlight that derivatization of the basic this compound structure is a key strategy for creating chiral molecules with specific stereochemical properties.
Synthetic Methodologies and Preparation Routes
General Strategies for 4-(Aminomethyl)cyclohexan-1-ol Synthesis
General synthetic approaches to this compound typically commence with a functionalized cyclohexane (B81311) core, which is then elaborated to introduce the aminomethyl and hydroxyl groups.
Cyclohexanone (B45756) derivatives serve as versatile starting points for the synthesis of this compound. A common strategy involves the use of 4-oxocyclohexanecarbonitrile. In this approach, the ketone functionality can be reduced to a hydroxyl group, and the nitrile group can be reduced to a primary amine.
Another pathway begins with 4-(aminomethyl)cyclohexanone (B571533). nih.gov The synthesis of this intermediate can be accomplished through various means. The subsequent reduction of the ketone group in 4-(aminomethyl)cyclohexanone yields the desired this compound. This reduction must be performed selectively to avoid affecting the aminomethyl group.
The use of Grignard reagents with ketone precursors like 4-tert-butylcyclohexanone, followed by amination steps, has also been reported in related systems.
Reductive amination is a widely employed method for the synthesis of amines and can be adapted to produce this compound. smolecule.com This process typically involves the reaction of a carbonyl compound, such as a cyclohexanone derivative, with an amine source in the presence of a reducing agent. smolecule.comevitachem.com
For instance, starting with a suitable cyclohexanone precursor, a one-pot reaction with an amine and a reducing agent can introduce the aminomethyl group. smolecule.com The ketone functionality can either be present initially and reduced in a subsequent step, or formed in situ. Mannich-type reactions, which involve the aminoalkylation of an acidic proton located alpha to a carbonyl group, can also be employed to introduce the aminomethyl functionality. smolecule.com
Catalytic hydrogenation is a powerful and widely applicable method in organic synthesis for the reduction of various functional groups. drhazhan.com This technique is central to several synthetic routes for this compound, particularly when starting from aromatic precursors.
A key precursor, 4-aminocyclohexanol, can be synthesized via the catalytic hydrogenation of p-aminophenol. google.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of this reduction. For example, hydrogenation of 4-acetamidophenol over a rhodium on alumina (B75360) catalyst can yield a 1:1 mixture of trans/cis isomers, while a Raney nickel catalyst can produce a 4:1 trans/cis ratio. google.com
In other approaches, catalytic hydrogenation is used to reduce a nitrile or an oxime group to the aminomethyl group, or a ketone to the hydroxyl group. evitachem.com The selection of the catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), and the reaction conditions (e.g., solvent, temperature, and pressure) are crucial for achieving high yields and selectivity. libretexts.org Aromatic rings are generally not reduced under the conditions typically used for alkene hydrogenation. libretexts.org
Stereoselective Synthesis of Isomers
The cyclohexane ring in this compound can exist as cis and trans diastereomers, depending on the relative orientation of the aminomethyl and hydroxyl substituents. Furthermore, if the molecule is appropriately substituted, it can be chiral, leading to the possibility of enantiomers. The control of both diastereoselectivity and enantioselectivity is a significant focus in the synthesis of this compound and its derivatives.
Control of Diastereoselectivity
The relative stereochemistry of the substituents on the cyclohexane ring can be controlled through various synthetic strategies. The choice of reducing agent, catalyst, and reaction conditions can significantly influence the diastereomeric ratio of the product.
For instance, in the synthesis of related aminocyclohexanol derivatives, the stereochemical outcome of reductions and other transformations is a key consideration. uni-greifswald.de The hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol, a precursor for related compounds, yields a high proportion of the cis-isomer when using a palladium catalyst. This cis-isomer is important for controlling the stereochemistry in subsequent reactions.
The table below summarizes the influence of different catalysts on the diastereomeric ratio in the synthesis of 4-aminocyclohexanol from 4-acetamidophenol. google.com
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | trans:cis Ratio |
| 4-Acetamidophenol | 5% Rhodium on Al₂O₃ | Ethanol | Room Temp | ~3.5 | ~1:1 |
| 4-Acetamidophenol | Raney Nickel | Ethanol | 180 | 10 | ~4:1 |
This table is generated based on the data provided in the search results.
Enantioselective Synthesis Approaches
The enantioselective synthesis of chiral amines and alcohols is a well-established field in organic chemistry, with numerous methods available to control the absolute stereochemistry of the products. acs.org These methods can be applied to the synthesis of enantiomerically pure isomers of this compound derivatives.
Asymmetric hydrogenation, using chiral catalysts, is a powerful tool for the enantioselective reduction of prochiral substrates such as imines and ketones. acs.org For example, transition metal catalysts, often based on iridium, rhodium, or ruthenium, in combination with chiral ligands, can effect the highly enantioselective hydrogenation of imines to produce chiral amines. acs.org Similarly, the asymmetric reduction of ketones can yield chiral alcohols with high enantiomeric excess.
Other strategies for enantioselective synthesis include the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction, and enzymatic resolutions, which can selectively react with one enantiomer of a racemic mixture. The synthesis of chiral 1,4-amino alcohols has been achieved through various stereoselective methods, including those employing sulfoximines for stereochemical control. uni-greifswald.de
Synthesis of Advanced Intermediates
The preparation of advanced intermediates is crucial for the synthesis of complex target molecules derived from a 4-(aminomethyl)cyclohexanol scaffold. The functional groups of the core structure, the hydroxyl (-OH) and the aminomethyl (-CH₂NH₂), are valuable for their ability to participate in hydrogen bonding and nucleophilic reactions, making them key components in the synthesis of bioactive molecules.
A notable example of synthesizing a closely related advanced intermediate is found in the preparation of tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid). One scalable synthesis begins with the readily available starting material dimethyl 1,4-cyclohexanedicarboxylate. researchgate.net The process involves key steps such as amidation and reduction to yield the target structure. researchgate.net Historical strategies for creating substituted cyclohexanol (B46403) frameworks have also drawn from advancements in catalytic hydrogenation and stereoselective organic chemistry, including methods like the hydrogenation of phenol (B47542) or nitrobenzene.
Another approach involves the functionalization of a cyclohexanol precursor. While not directly for the title compound, analogous methodologies suggest pathways such as the bromination of the cyclohexanol, followed by nucleophilic substitution to introduce the aminomethyl group. vulcanchem.com The synthesis of related heterocyclic structures has also been achieved through the reduction of precursor nitriles. For instance, 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile can be synthesized from the corresponding dicarbonitrile using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). d-nb.info
Table 1: Key Intermediates in Tranexamic Acid Synthesis This table is generated based on a synthetic route starting from dimethyl 1,4-cyclohexanedicarboxylate as described in the literature. researchgate.net
| Intermediate Compound Name | Molecular Formula | Key Transformation Step |
| Dimethyl 1,4-cyclohexanedicarboxylate | C₁₀H₁₆O₄ | Starting Material |
| Methyl 4-(aminocarbonyl)cyclohexane-1-carboxylate | C₉H₁₅NO₃ | Selective amidation with NH₃ |
| Methyl 4-(aminomethyl)cyclohexane-1-carboxylate | C₉H₁₇NO₂ | Reduction of the amide |
| Tranexamic acid | C₈H₁₅NO₂ | Hydrolysis of the ester |
Derivatization Strategies for Functional Group Modification
The primary amine and hydroxyl groups of this compound are prime targets for derivatization, allowing for the construction of a diverse range of molecular architectures.
The Mannich reaction is a powerful three-component reaction that constructs C-N and C-C bonds by combining an amine, an aldehyde (commonly formaldehyde), and a compound with an active hydrogen atom. researchgate.netresearchgate.net This reaction is a highly efficient method for producing aminomethyl derivatives. researchgate.net The general mechanism involves the initial formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. researchgate.net This iminium ion subsequently reacts with a carbon nucleophile (the compound with an active hydrogen) to form the final β-amino carbonyl compound or other aminomethylated product. researchgate.net
Alkylamines are considered fundamental components in materials science and pharmaceuticals. nih.gov The Mannich reaction represents one of the most effective synthetic routes to access these molecules. nih.gov In the context of aminoalcohols like this compound, the primary amine can be used as the amine component in a Mannich reaction, allowing for the extension of the molecular structure. For instance, reactions involving flavonoids have used the Mannich reaction to introduce a nitrogen-containing moiety to enhance biological activity. nrfhh.com
Cross-coupling reactions are indispensable tools in both academic and industrial settings for creating complex molecules, including pharmaceuticals and agrochemicals. acs.org These reactions, often catalyzed by palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a direct method for extending the scaffold of molecules like this compound.
The Suzuki-Miyaura reaction is a widely used cross-coupling method. acs.org In a relevant synthesis, a Suzuki-Miyaura reaction was used to couple a bromo-pyridine intermediate with (5-chloro-2-fluoropyridin-4-yl)boronic acid to generate a key bipyridyl intermediate. d-nb.info This demonstrates how a halogenated derivative of an aminoalcohol could be coupled with a boronic acid to create a more complex structure. Other significant palladium-catalyzed reactions include the Buchwald-Hartwig amination for C-N bond formation, as well as the Kumada and Stille reactions. acs.org Negishi cross-coupling, which involves organozinc reagents, is another effective method for forming C-C bonds with a variety of electrophiles. uni-muenchen.de
Table 2: Overview of Common Coupling Reactions
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Description |
| Suzuki-Miyaura | Pd catalyst, Base | C-C | Couples an organoboron compound with an organohalide. d-nb.infoacs.org |
| Buchwald-Hartwig | Pd catalyst, Base | C-N | Couples an amine with an organohalide to form an arylamine. acs.org |
| Negishi | Pd or Ni catalyst | C-C | Couples an organozinc compound with an organohalide. uni-muenchen.de |
| Stille | Pd catalyst | C-C | Couples an organotin compound with an organohalide. acs.org |
| Kumada | Pd or Ni catalyst | C-C | Couples a Grignard reagent (organomagnesium) with an organohalide. acs.org |
Functional group interconversion (FGI) is defined as the conversion of one functional group into another through processes like oxidation, reduction, substitution, or elimination. imperial.ac.uk These transformations are fundamental in organic synthesis for accessing functionalities that may not be available in starting materials. imperial.ac.uk The hydroxyl and aminomethyl groups of this compound can undergo various interconversions.
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of reagent determines the outcome. For instance, Collins' reagent (a complex of chromium trioxide and pyridine) can oxidize a primary alcohol to an aldehyde in a non-aqueous environment. imperial.ac.uk Stronger oxidizing agents, such as the Jones reagent (CrO₃/H₂SO₄/acetone), will typically oxidize a primary alcohol to a carboxylic acid. imperial.ac.uk
Conversely, the amine functionality can be accessed through the reduction of other nitrogen-containing groups. For example, a nitro group can be reduced to a primary amine using reagents like nickel boride. acs.org This is a common strategy in multi-step syntheses. The amine itself can also be converted into other functional groups, such as amides or nitriles, through various synthetic pathways. slideshare.net
Table 3: Selected Functional Group Interconversions for Alcohol and Amine Moieties
| Starting Group | Target Group | Reagent(s) | Reaction Type |
| Primary Alcohol | Aldehyde | Collins' reagent (CrO₃·2Py) | Oxidation imperial.ac.uk |
| Primary Alcohol | Carboxylic Acid | Jones' reagent (CrO₃/H₂SO₄) | Oxidation imperial.ac.uk |
| Nitro Group | Primary Amine | NiCl₂·6H₂O, NaBH₄ | Reduction acs.org |
| Amine | Amide | Acyl chloride, Base | Acylation compoundchem.com |
| Carboxylic Acid | Ester | Alcohol, Acid catalyst | Esterification compoundchem.com |
Reactivity Profiles and Mechanistic Investigations
Reactivity of the Amino Group
The primary aminomethyl group (-CH₂NH₂) is a key reactive center, behaving as a potent nucleophile. Its reactivity is characteristic of primary amines and includes a range of common transformations.
Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in synthesizing more complex molecules where the nitrogen's basicity needs to be modulated or where the amide bond is a desired structural feature.
Alkylation: The amino group can be alkylated by reacting with alkyl halides. This substitution reaction can introduce various alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines, thereby modifying the compound's steric and electronic properties. vulcanchem.com
Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), which can be further reduced to form secondary amines. vulcanchem.com
Nucleophilic Substitution: As a nucleophile, the amino group can engage in substitution reactions with various electrophiles. smolecule.com
These reactions underscore the utility of the amino group as a handle for molecular elaboration.
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| Acylation | Acyl chlorides, Carboxylic acid anhydrides | Amide |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine |
| Condensation | Aldehydes, Ketones | Imine (Schiff Base) |
Reactivity of the Hydroxyl Group
The secondary hydroxyl (-OH) group imparts another dimension to the molecule's reactivity, typical of alcohols.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(aminomethyl)cyclohexanone (B571533), using common oxidizing agents. evitachem.comevitachem.com Reagents like chromium trioxide or potassium permanganate (B83412) are effective for this transformation. evitachem.com The formation of this ketone provides a different reactive handle for subsequent chemical modifications. nih.gov
Esterification: In the presence of an acid catalyst, the hydroxyl group reacts with carboxylic acids or their derivatives to form esters. vulcanchem.comsmolecule.com This reversible reaction, often driven to completion by removing water, is a standard method for protecting the hydroxyl group or for synthesizing ester-containing target molecules. chemguide.co.uk
Substitution: The hydroxyl group can be converted into a better leaving group, for instance, through protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate). This allows for nucleophilic substitution reactions to replace the hydroxyl moiety with other functional groups, such as halides. google.com
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Ketone |
| Esterification | Carboxylic acid (with acid catalyst) | Ester |
| Substitution | Thionyl chloride, Phosphorus tribromide | Alkyl Halide |
Chemical Transformations of the Cyclohexane (B81311) Ring
The cyclohexane ring itself is a saturated carbocycle and is generally unreactive under mild conditions. Transformations involving the ring, such as dehydrogenation to form an aromatic system or ring-opening reactions, require more forcing conditions, typically involving specific catalysts and high temperatures. While such reactions are known for cyclohexane derivatives, specific studies detailing these transformations for 4-(aminomethyl)cyclohexan-1-ol are not widely reported in the literature, likely because the functional groups would also react under such conditions.
Studies on Reaction Mechanisms
Mechanistic studies provide deeper insight into the reactivity and behavior of this compound in chemical processes.
The 1,4-disubstituted cyclohexane core of the molecule can exist as cis and trans stereoisomers. The interconversion between these isomers, or epimerization, is a significant process, particularly during synthesis or under specific reaction conditions. Studies on related 1,4-disubstituted cyclohexanes, such as dimethyl 1,4-cyclohexanedicarboxylate used in the synthesis of tranexamic acid, show that isomerization can be achieved using a base like sodium methoxide (B1231860) in methanol. researchgate.net This process allows for the conversion of a mixture of cis and trans isomers into the more thermodynamically stable trans isomer, where both substituents can occupy equatorial positions. researchgate.net It is plausible that similar base- or acid-catalyzed epimerization could occur at the carbon bearing the hydroxyl group in this compound under appropriate conditions.
The molecule possesses two basic sites that can be protonated: the amino group and the hydroxyl group. The amino group is significantly more basic than the hydroxyl group. Therefore, in an acidic medium, protonation will occur sequentially.
First Protonation: The primary amino group is protonated first to form an ammonium (B1175870) ion (-CH₂NH₃⁺).
Second Protonation: Under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺).
Kinetic and thermodynamic studies on reactions involving this compound are scarce. However, research on the intramolecular cyclization of the structurally similar amino acid gabapentin (B195806) provides valuable mechanistic insights that can be extrapolated. The cyclization of gabapentin to form a lactam was found to be highly pH-dependent, indicating the involvement of different protonated species in the rate-determining step. researchgate.net The reaction was shown to be subject to general acid and general base catalysis, with a mechanism proceeding through a neutral tetrahedral intermediate. researchgate.net The rate of reaction was observed to be minimal between pH 5.15 and 6.21 and maximal above pH 9.80. researchgate.net This type of pH-rate profile is characteristic of reactions where the reactivity of both the nucleophile (amino group) and the electrophile (in that case, a carboxylic acid) is controlled by pH. Similar kinetic behavior would be expected for intramolecular or intermolecular reactions involving this compound.
Structural Elucidation and Advanced Analytical Characterization Methodologies
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of 4-(Aminomethyl)cyclohexan-1-ol, offering detailed insights into its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclohexane (B81311) ring typically appear as a broad multiplet in the δ 1.2–2.1 ppm range. vulcanchem.com The protons of the aminomethyl group (-CH₂NH₂) and the proton attached to the hydroxyl group (-OH) would also exhibit characteristic chemical shifts. The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the structural arrangement.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For instance, in a related compound, the carbon atoms of the cyclohexane ring show signals in the range of δ 34.12-44.28 ppm. researchgate.net The carbon of the aminomethyl group and the carbon bearing the hydroxyl group would also have characteristic chemical shifts, further corroborating the structure.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be utilized to establish connectivity between protons and carbons. COSY spectra would show correlations between adjacent protons on the cyclohexane ring and between the aminomethyl protons and the adjacent ring proton. HMQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.
Table 1: Predicted NMR Data for this compound
| Technique | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~1.2-2.1 | Cyclohexane ring protons (CH₂) |
| Variable | Aminomethyl protons (CH₂NH₂) | |
| Variable | Hydroxyl proton (OH) and Amino protons (NH₂) | |
| ¹³C NMR | ~30-45 | Cyclohexane ring carbons (CH₂) |
| ~45-55 | Aminomethyl carbon (CH₂N) | |
| ~65-75 | Carbinol carbon (CHOH) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. vulcanchem.comlibretexts.org The N-H stretching vibrations of the primary amine group typically appear in the same region, often as a doublet. libretexts.org The C-H stretching vibrations of the cyclohexane ring are observed around 2850-2950 cm⁻¹. pg.edu.pl The C-O stretching vibration of the alcohol is expected in the 1000-1200 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3200-3500 | N-H stretch | Primary Amine |
| 2850-2950 | C-H stretch | Alkyl (Cyclohexane) |
| 1000-1200 | C-O stretch | Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for compounds containing chromophores, such as conjugated systems or aromatic rings. Since this compound is a saturated cycloaliphatic compound lacking significant chromophores, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). researchgate.net Its primary utility in this context would be to confirm the absence of aromatic impurities.
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 129.20 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 129.
Fragmentation of the molecular ion provides structural information. Common fragmentation pathways for similar cyclohexanol (B46403) derivatives include the loss of a water molecule ([M-H₂O]⁺) and cleavage of the cyclohexane ring. aip.orgaip.org For instance, cleavage alpha to the nitrogen or oxygen can lead to characteristic fragment ions. thieme-connect.de Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the purity of the target compound. rdd.edu.iqresearchgate.net
Elemental Analysis (CHN, CHNO)
Elemental analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For this compound, with a molecular formula of C₇H₁₅NO, the theoretical elemental composition can be calculated. sigmaaldrich.com Experimental values obtained from CHN analysis should closely match these theoretical values to confirm the empirical formula of the compound. uobaghdad.edu.iquobaghdad.edu.iq
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 65.07 |
| Hydrogen | H | 11.70 |
| Nitrogen | N | 10.84 |
| Oxygen | O | 12.38 |
Chromatographic Separation and Purification Methods
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is a widely used method. sielc.com A reverse-phase (RP) HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, can effectively separate the compound from its impurities. sielc.comsielc.com The retention time under specific chromatographic conditions is a characteristic property of the compound. Flash column chromatography using silica (B1680970) gel is also a common method for purification on a larger scale. uni-greifswald.de The choice of eluent, typically a mixture of polar and non-polar solvents, is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering robust and reliable quantification and purity assessment. bldpharm.com A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.
For the analysis of related amino alcohol compounds, typical methods utilize a mobile phase consisting of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com Formic acid is particularly useful when the HPLC system is coupled with a mass spectrometer (MS) for mass-spec compatible applications. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity levels are typically determined by integrating the peak area of the main compound and any impurities, with high-purity samples expected to be ≥95-98% pure. sigmaaldrich.com
Table 1: Typical HPLC Parameters for Analysis of Cyclohexane Amino Alcohols
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18, 5 µm particle size | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound from the column. Acid improves peak symmetry. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at ~210 nm or Mass Spectrometry (MS) | Quantifies the compound and detects impurities. |
| Column Temp. | 25–40°C | Optimizes resolution and run time. |
This table presents a generalized set of starting conditions for method development.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and substantially faster analysis times. orientjchem.org This enhancement is primarily due to the use of columns packed with smaller sub-2 µm particles. sielc.comsielc.com The underlying principles of separation are the same as in HPLC, but the smaller particle size allows for more efficient separation and the use of higher flow rates without sacrificing resolution. orientjchem.org
The transition from an HPLC method to a UPLC method for this compound would involve using a UPLC-specific column (e.g., Acquity BEH C18) and adjusting the flow rate and gradient profile to take advantage of the shorter column length and smaller particle size. orientjchem.org This results in a significant reduction in solvent consumption and analysis time, making UPLC a more efficient and environmentally friendly technique for high-throughput analysis. orientjchem.org
Table 2: Comparison of HPLC and UPLC Methodological Parameters
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3–5 µm | < 2 µm |
| Pressure | 2,000–6,000 psi | 10,000–15,000 psi |
| Resolution | Good | Excellent, higher peak capacity |
| Analysis Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-5 min) |
| Solvent Usage | Higher | Significantly Lower |
| Sensitivity | Standard | Higher |
This table provides a comparative overview of the two techniques.
Preparative Chromatography for Isolation
When a large quantity of highly pure this compound is required for further studies, such as for use as a reference standard or for extensive biological testing, preparative chromatography is the method of choice. rssl.com This technique is a scaled-up version of analytical HPLC, designed to isolate and purify compounds rather than just identify and quantify them. rssl.comlcms.cz
The primary goal is to maximize throughput by overloading the column with the sample mixture without losing the necessary resolution to separate the target compound from its impurities. rssl.com This often involves using wider-diameter columns packed with larger stationary phase particles. After separation, fractions of the eluent are collected as they exit the detector. lcms.cz Fractions containing the purified compound are then combined, and the solvent is removed, typically through rotary evaporation, to yield the isolated solid product. rssl.com This method is effective for separating isomers and purifying products from complex reaction mixtures. mdpi.com
Table 3: Workflow for Preparative Chromatography Isolation
| Step | Description | Key Considerations |
|---|---|---|
| 1. Method Development | An analytical-scale HPLC method is optimized for the best separation. | Mobile phase selection, column chemistry. |
| 2. Scale-Up | The method is scaled to a larger preparative column. | Injection volume and sample concentration are maximized. rssl.comlcms.cz |
| 3. Fraction Collection | Eluent is collected in fractions based on detector signal (e.g., UV). | Peak-based or time-based collection strategies. lcms.cz |
| 4. Purity Analysis | Collected fractions are analyzed for purity using analytical HPLC. | Ensures desired purity level is achieved. |
| 5. Solvent Removal | Solvents are removed from the combined pure fractions (e.g., via rotary evaporation). | Process should be gentle to avoid degrading the compound. rssl.com |
This table outlines the general process for isolating a compound using preparative chromatography.
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the physicochemical properties of this compound, providing critical information on its thermal stability, melting behavior, and phase transitions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and decomposition profile. A TGA curve plots mass percentage against temperature. A stable compound will show a flat baseline until a certain temperature, at which point a sharp drop in mass indicates decomposition. The analysis can reveal the presence of residual solvents or water (mass loss at lower temperatures) and the temperature at which the compound begins to degrade. researchgate.net
Table 4: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 25–100 | < 0.5% | Loss of adsorbed moisture or volatile impurities. |
| 100–220 | ~1% | Stable region, minimal mass loss. |
| > 220 | Significant | Onset of thermal decomposition. |
| > 400 | ~99% | Complete decomposition, leaving minimal residue. |
This table presents expected TGA results for a pure, stable sample.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. scribd.com DSC is used to detect thermal transitions, such as melting, crystallization, and glass transitions. scribd.com For a crystalline solid like this compound, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature, and the area under the peak is proportional to the heat of fusion. The sharpness of the melting peak can also serve as an indicator of purity; impurities tend to broaden the melting range.
Table 5: Information Obtained from DSC Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| Melting Point (Tₘ) | Temperature at which the solid-to-liquid phase transition occurs. | A key physical property for identification and a sharp peak indicates high purity. |
| Heat of Fusion (ΔHₘ) | Energy required to melt the sample. | Provides information on the degree of crystallinity. scribd.com |
| Glass Transition (T₉) | Temperature at which an amorphous solid transitions from a rigid to a rubbery state. | Relevant if an amorphous form of the compound exists. |
| Crystallization (T꜀) | Temperature at which an amorphous sample crystallizes upon heating (exothermic). | Characterizes the crystallization behavior from a molten or amorphous state. |
This table summarizes the key data points derived from a DSC experiment.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique similar to DSC, but it measures the temperature difference (ΔT) between a sample and an inert reference material as they are subjected to the same heating program. longdom.orghitachi-hightech.com When the sample undergoes a thermal event (e.g., melting), its temperature will lag behind (endothermic) or lead (exothermic) the reference temperature, resulting in a peak on the DTA curve. hitachi-hightech.com DTA provides qualitative and quantitative information about the thermal events occurring in the material. longdom.org Like DSC, it can be used to determine melting points and other transition temperatures for this compound. A combined TGA/DTA analysis can be particularly informative, simultaneously providing data on mass loss and thermal transitions. googleapis.com
Table 6: Comparison of Thermal Analysis Techniques
| Technique | Principle | Primary Information Provided |
|---|---|---|
| TGA | Measures mass change vs. temperature. | Thermal stability, decomposition temperatures, sample composition. |
| DSC | Measures heat flow difference vs. temperature. | Transition temperatures (melting, glass transition), heat of fusion/reaction. |
| DTA | Measures temperature difference vs. temperature. | Transition temperatures (melting, crystallization), qualitative heat changes. |
This table compares the fundamental principles and outputs of the three main thermal analysis techniques.
X-ray Crystallography for Solid-State Structures
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule such as this compound, with its stereogenic centers, X-ray crystallography is invaluable for the unambiguous assignment of the absolute configuration of its isomers.
While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the technique has been successfully applied to closely related cyclohexanol derivatives. For instance, the crystal structures of various substituted cyclohexanols have been resolved, elucidating the conformational preferences of the cyclohexane ring (chair, boat, or twist-boat) and the spatial orientation of the substituents. nih.gov
In a hypothetical X-ray crystallographic analysis of this compound, a suitable single crystal would be grown from a solution. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected. The analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.
The resulting data would be presented in a crystallographic information file (CIF), containing key parameters such as those illustrated in the hypothetical data table below. This information is crucial for understanding the molecule's solid-state packing, intermolecular interactions (such as hydrogen bonding involving the hydroxyl and amino groups), and for correlating its structure with its physical and chemical properties. The determination of the crystal system, space group, and unit cell dimensions provides a fundamental description of the crystalline lattice.
Hypothetical Crystallographic Data for trans-4-(Aminomethyl)cyclohexan-1-ol
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₁₅NO |
| Formula Weight | 129.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 815.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.052 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful theoretical framework for investigating the molecular properties and reactivity of 4-(Aminomethyl)cyclohexan-1-ol at the atomic level. These computational methods, rooted in quantum mechanics, allow for the detailed exploration of its electronic structure, geometry, and energetic landscape. By solving approximations of the Schrödinger equation, researchers can obtain valuable insights into various chemical phenomena that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure by calculating the electron density rather than the complex many-electron wavefunction.
Applications of DFT for this compound include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by finding the minimum energy structure on the potential energy surface.
Vibrational Frequency Analysis: Calculating the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands.
Electronic Property Calculation: Predicting a wide range of electronic properties, such as the dipole moment, polarizability, and the distribution of atomic charges. These properties are crucial for understanding the molecule's interaction with other molecules and external fields. For instance, DFT calculations can reveal the polar nature of the molecule, which is influenced by the electronegative oxygen and nitrogen atoms. mdpi.comresearchgate.net
A typical DFT study on a related compound, 1,1'-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), utilized the B3LYP functional with a def2-TZVP basis set to analyze molecular properties, demonstrating a common level of theory for such systems. nih.gov
Conformational Analysis and Energy Minimization
The two primary substituents, the aminomethyl group (-CH₂NH₂) and the hydroxyl group (-OH), can be oriented in either an axial or equatorial position. This leads to four possible chair conformers for the 1,4-disubstituted ring:
cis isomer: (axial, equatorial) or (equatorial, axial)
trans isomer: (diaxial) or (diequatorial)
Computational energy minimization techniques are employed to determine the relative stability of these conformers. openreview.net By calculating the electronic energy of each optimized conformer, their equilibrium populations at a given temperature can be predicted using Boltzmann statistics. It is generally expected that the diequatorial conformer of the trans isomer is the most stable due to the minimization of steric hindrance. nih.gov
| Isomer | Conformation | Substituent Positions | Predicted Relative Stability |
|---|---|---|---|
| trans | Diequatorial | -OH (eq), -CH₂NH₂ (eq) | Most Stable |
| trans | Diaxial | -OH (ax), -CH₂NH₂ (ax) | Least Stable |
| cis | Equatorial/Axial | -OH (eq), -CH₂NH₂ (ax) | Intermediate |
| cis | Axial/Equatorial | -OH (ax), -CH₂NH₂ (eq) | Intermediate |
Molecular Orbital Theory and Electronic Structure
Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering electrons to be delocalized over the entire molecule in specific molecular orbitals. wikipedia.orgyoutube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. nih.gov For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, as these are the most weakly bound valence electrons.
LUMO: This orbital acts as an electron acceptor. nih.gov The LUMO is typically a diffuse, anti-bonding orbital spread across the molecular framework. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. nih.govnih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov Computational methods like DFT are routinely used to calculate these orbital energies and visualize their spatial distribution. dntb.gov.uaresearchgate.net
| Molecular Orbital | Description | Expected Location in this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Localized on N and O atoms (lone pairs) |
| LUMO | Lowest Unoccupied Molecular Orbital | Delocalized over C-H and C-C antibonding orbitals |
| HOMO-LUMO Gap | Energy difference (ΔE) | Indicator of chemical stability and reactivity |
Prediction of pKa Values and Acid-Base Equilibria
The pKa value is a measure of a compound's acidity or basicity and is fundamental to its behavior in solution. routledge.com this compound has two ionizable groups: the basic aminomethyl group and the weakly acidic hydroxyl group. Computational chemistry offers methods to predict these pKa values, which can be particularly useful when experimental data is unavailable. mdpi.com
The prediction of pKa is typically achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a thermodynamic cycle such as the Born-Haber cycle. researchgate.net These calculations require a quantum chemical method (like DFT) to determine the gas-phase energies of the protonated and deprotonated species and a solvation model (such as the Polarizable Continuum Model, PCM) to account for the significant effect of the solvent. reddit.comresearchgate.net
The relevant equilibria are:
R-CH₂NH₃⁺ ⇌ R-CH₂NH₂ + H⁺ (pKa of the conjugate acid of the amine)
R-OH ⇌ R-O⁻ + H⁺ (pKa of the alcohol)
First-principles calculations can provide valuable estimates, although they can be computationally intensive and may require empirical corrections to achieve high accuracy. reddit.comnih.gov The calculated pKa values help to understand which form of the molecule (neutral, protonated, or deprotonated) will predominate at a given pH.
Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to explore the potential chemical reactions of this compound by mapping out the reaction pathways on a potential energy surface. arxiv.orgethz.ch This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.
A transition state (TS) is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS structure and calculating its energy allows for the determination of the activation energy (energy barrier) of the reaction. A high activation energy indicates a slow reaction, while a low barrier suggests a faster process.
For this compound, theoretical studies could model reactions such as:
N-acylation: The reaction of the amino group with an acylating agent.
O-alkylation: The reaction of the hydroxyl group with an alkylating agent.
Intramolecular reactions: Potential cyclization or rearrangement pathways.
Algorithms like the nudged elastic band (NEB) method or Eigenvector-following techniques are used to locate transition states. These studies provide atomistic detail about reaction mechanisms that can guide synthetic efforts. arxiv.org
Applications in Materials Science and Chemical Synthesis
Role as an Organic Building Block in Complex Synthesis
As a foundational unit, 4-(aminomethyl)cyclohexan-1-ol serves as a key intermediate and precursor for creating a wide array of organic structures. Its utility stems from the differential reactivity of its amine and alcohol functionalities, which can be selectively targeted to build molecular complexity.
Precursor to Diverse Organic Scaffolds
The compound is recognized as a versatile building block for the synthesis of more complex molecules. evitachem.comsmolecule.com The presence of both a primary amine and a hydroxyl group allows it to undergo a variety of chemical reactions to form diverse organic scaffolds. For instance, the hydroxyl group can be oxidized to yield a ketone or aldehyde, while the aminomethyl group can be reduced to an amine. This dual functionality is a common feature in many biologically active molecules, making it a point of interest for medicinal chemistry and the development of specialty chemicals. evitachem.comsmolecule.com
Derivatives of this core structure are widely used as intermediates. For example, the related compound 1-aminomethyl-1-cyclohexanol is a known building block in organic synthesis. smolecule.com Similarly, other substituted aminocyclohexanol derivatives are employed as precursors for drug development and in the production of specialty materials. evitachem.com The fundamental reactions that these aminocyclohexanol scaffolds can undergo are summarized in the table below.
| Reaction Type | Reagent Examples | Resulting Functional Group/Scaffold |
| Oxidation | NaClO, Other oxidizing agents | Ketone or Aldehyde |
| Reduction | Catalytic Hydrogenation | Saturated Amine evitachem.com |
| Substitution | Alkyl Halides, Acyl Chlorides | N-Substituted Amines/Amides evitachem.com |
Incorporation into Macrocycles and Heterocycles
The aminomethyl and hydroxyl groups of this compound provide two reactive sites for incorporation into larger, complex structures such as macrocycles and heterocycles. While direct synthesis examples for the specific parent compound are specialized, the utility of the aminocyclohexane core is well-documented in the synthesis of such structures.
For instance, the synthesis of various heterocyclic compounds, including pyrazole, pyrimidine, and thiazole (B1198619) derivatives, often starts from cyclohexane-based precursors. nih.gov The general importance of such building blocks is highlighted in the synthesis of various N-heterocycles, which are significant in medicinal chemistry. ethz.ch The ability to form multiple bonds makes such bifunctional compounds key in constructing complex ring systems. tutorchase.com
Coordination Chemistry and Ligand Design
The nitrogen atom of the primary amine group in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This has led to its use, particularly through its derivatives, in the design of ligands for creating metal complexes with specific geometries and properties.
Synthesis of Metal Complexes with Various Metal Ions
While direct studies on this compound as a ligand are specific, extensive research has been conducted on closely related derivatives, such as azo-derivatives of trans-4-(aminomethyl)cyclohexane carboxylic acid. rdd.edu.iqresearchgate.netuobaghdad.edu.iqrdd.edu.iq These studies demonstrate the robust ability of the aminomethyl-cyclohexane framework to coordinate with a wide range of metal ions. The synthesis typically involves reacting the ligand with metal chloride salts in an ethanolic solution. rdd.edu.iqresearchgate.net
These derivatives have been shown to form stable chelate complexes with numerous metal ions. rdd.edu.iqrdd.edu.iq The coordination often involves the nitrogen from the amine group, alongside other donor atoms from the derivative part of the ligand. rdd.edu.iqresearchgate.net Research has documented the successful synthesis of complexes with several metal ions, highlighting the versatility of this structural scaffold in coordination chemistry. rdd.edu.iqrdd.edu.iquobaghdad.edu.iq
| Metal Ion | Ligand System | Metal-to-Ligand Ratio | Reference(s) |
| Ni(II) | Azo-derivative of tranexamic acid | 1:1 | rdd.edu.iqresearchgate.net |
| Pd(II) | Azo-derivative of tranexamic acid | 1:2 | rdd.edu.iqresearchgate.net |
| Pt(IV) | Azo-derivative of tranexamic acid | 1:2 | rdd.edu.iqresearchgate.net |
| Co(II) | Azo-derivative of tranexamic acid | 1:1 | rdd.edu.iquobaghdad.edu.iq |
| Cu(II) | Azo-derivative of tranexamic acid | 1:2 | rdd.edu.iquobaghdad.edu.iq |
| Cr(III) | Azo-derivative of tranexamic acid | 1:2 | rdd.edu.iquobaghdad.edu.iq |
| Mn(II) | Azo-derivative of tranexamic acid | 1:2 | rdd.edu.iquobaghdad.edu.iq |
| Zn(II) | Azo-derivative of tranexamic acid | 1:2 | rdd.edu.iquobaghdad.edu.iq |
| Ru(III) | Azo-derivative of tranexamic acid | 1:2 | rdd.edu.iquobaghdad.edu.iq |
| Rh(III) | Azo-derivative of tranexamic acid | 1:2 | rdd.edu.iquobaghdad.edu.iq |
| Au(III) | Azo-derivative of tranexamic acid | 1:1 | researchgate.net |
Structural Characterization of Metal-Ligand Binding Modes
The structural elucidation of metal complexes derived from aminocyclohexane-based ligands is accomplished through a suite of analytical techniques. rdd.edu.iqresearchgate.net Methods such as Fourier-transform infrared (FTIR), UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy, along with mass spectrometry, elemental analysis, and magnetic susceptibility measurements, are routinely employed. rdd.edu.iqresearchgate.netresearchcommons.orgsemanticscholar.org
In studies involving azo-derivatives of trans-4-(aminomethyl)cyclohexane carboxylic acid, spectroscopic data confirmed that the ligand can behave as a bidentate or tridentate chelating agent. rdd.edu.iqresearchgate.net For certain metal ions like Cu(II), Co(II), and Mn(II), the ligand acts as a neutral bidentate, coordinating through the nitrogen atoms of the amine and the azo group. rdd.edu.iquobaghdad.edu.iq For other metals such as Cr(III), Zn(II), Ru(III), and Rh(III), it functions as a neutral tridentate ligand, with coordination occurring via the amine nitrogen, an azo nitrogen, and a phenolic oxygen atom. rdd.edu.iquobaghdad.edu.iq Similarly, studies on other C-functionalized macrocycles containing an aminomethyl group show that the nitrogen atom of this primary amine consistently participates in coordination to the metal center. scirp.org
Investigation of Complex Geometries
The coordination geometry of metal complexes is a critical factor that dictates their physical and chemical properties. It is determined by the coordination number of the metal ion and the nature of the ligands. tutorchase.comsolubilityofthings.com Research on metal complexes with ligands derived from the 4-(aminomethyl)cyclohexane framework has revealed a variety of geometries.
The specific geometry adopted by a complex—such as octahedral, tetrahedral, or square planar—depends on the metal ion and the stoichiometry of the complex. researchgate.netlibretexts.orglibretexts.org For instance, in complexes formed with an azo-derivative of tranexamic acid, analytical data indicated that Cu(II), Cr(III), Mn(II), Zn(II), Ru(III), and Rh(III) complexes, which have a 1:2 metal-to-ligand ratio, adopt an octahedral geometry. rdd.edu.iquobaghdad.edu.iq In contrast, the Co(II) complex with a 1:1 ratio was found to have a tetrahedral geometry. rdd.edu.iquobaghdad.edu.iq Similarly, nickel(II) and platinum(IV) complexes with related ligands have been shown to form octahedral structures, while palladium(II) complexes can adopt a square planar geometry. semanticscholar.orgrsc.org
| Metal Ion | Ligand System | Deduced Geometry | Reference(s) |
| Ni(II) | Azo-Schiff base derivative | Octahedral | semanticscholar.org |
| Pd(II) | Azo-Schiff base derivative | Square Planar | semanticscholar.org |
| Pt(IV) | Azo-Schiff base derivative | Octahedral | semanticscholar.org |
| Co(II) | Azo-derivative of tranexamic acid | Tetrahedral | rdd.edu.iquobaghdad.edu.iq |
| Cu(II) | Azo-derivative of tranexamic acid | Octahedral | rdd.edu.iquobaghdad.edu.iq |
| Cr(III) | Azo-derivative of tranexamic acid | Octahedral | rdd.edu.iquobaghdad.edu.iq |
| Mn(II) | Azo-derivative of tranexamic acid | Tetrahedral | rdd.edu.iquobaghdad.edu.iq |
| Ru(III) | Azo-derivative of tranexamic acid | Octahedral | rdd.edu.iquobaghdad.edu.iq |
| Rh(III) | Azo-derivative of tranexamic acid | Octahedral | rdd.edu.iquobaghdad.edu.iq |
Magnetic and Conductivity Studies of Complexes
There is no available scientific literature detailing the synthesis of metal complexes with this compound and the subsequent study of their magnetic or conductive properties. Research in this specific area has not been published in accessible databases.
Polymer Science and Monomer Development
No studies have been found that describe the use of this compound as a monomer in polymerization reactions or in the development of new polymers such as polyamides or polyurethanes.
Inorganic Materials Applications
While amino alcohols can be used in the synthesis of inorganic materials, there is no specific research available for this compound in this context.
Role in Metal-Organic Frameworks (MOFs) Synthesis
There are no published reports on the use of this compound as a ligand or linker in the synthesis of Metal-Organic Frameworks (MOFs).
Catalytic Applications
No specific catalytic applications for this compound have been documented in the scientific literature.
As a Component of Homogeneous or Heterogeneous Catalysts
There is no available data on this compound being used as a component or ligand in either homogeneous or heterogeneous catalysis.
Ligand in Asymmetric Catalysis
No research could be found that employs this compound as a ligand in asymmetric catalysis.
Due to the absence of specific research data for the outlined topics, it is not possible to generate the detailed and scientifically accurate article as requested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
